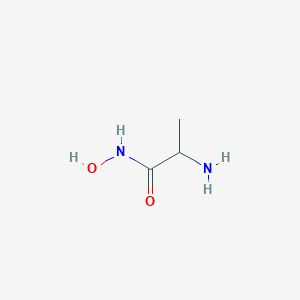

2-amino-N-hydroxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leurosine is a vinca alkaloid derived from the periwinkle plant, Catharanthus roseus. Vinca alkaloids are a group of anti-mitotic and anti-microtubule agents that have been widely studied for their medicinal properties, particularly in cancer treatment . Leurosine, along with other vinca alkaloids like vinblastine and vincristine, has shown significant potential in inhibiting the growth of cancer cells .

Vorbereitungsmethoden

Leurosin kann aus den Blättern von Catharanthus roseus extrahiert werden. Der Extraktionsprozess beinhaltet das Trocknen des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion und Reinigung . Die industrielle Produktion von Leurosin beinhaltet oft biotechnologische Fortschritte, wie z. B. Pflanzengewebekulturtechniken, um die Ausbeute der Verbindung zu verbessern . Darüber hinaus wurden synthetische Wege entwickelt, um Leurosin aus anderen Vinca-Alkaloiden durch chemische Modifikationen zu produzieren .

Analyse Chemischer Reaktionen

Leurosin durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Ceruloplasmin und Laccasen . Eines der Hauptprodukte, das aus der Oxidation von Leurosin gebildet wird, ist 5-Hydroxy-Leurosin . Diese Reaktionen sind entscheidend für das Verständnis des Verhaltens der Verbindung und potenzieller Modifikationen für therapeutische Anwendungen.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block for Synthesis

- 2-Amino-N-hydroxypropanamide serves as a crucial building block in organic synthesis. Its chiral nature allows it to be utilized in the construction of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Reactivity and Derivatives

- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation can yield oximes or nitriles.

- Reduction can convert it into amines.

- Substitution reactions can lead to the formation of various derivatives using reagents like alkyl halides or acyl chlorides.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound may inhibit certain enzymes by binding to their active sites or allosteric sites. This property makes it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Anticonvulsant Properties

- Studies have shown that this compound exhibits anticonvulsant effects, suggesting its potential use in treating epilepsy and other neurological disorders. Its mechanism involves modulating neurotransmitter systems and inhibiting excitatory pathways .

Neuroprotective Effects

- Beyond anticonvulsant properties, it may also offer neuroprotective benefits by safeguarding neurons from excitotoxicity and oxidative stress, which are critical in neurodegenerative diseases.

Medicinal Applications

Therapeutic Agent Development

- Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its interactions with neurotransmitter systems position it as a candidate for drug development in neurology .

Industrial Applications

Pharmaceutical Production

- In the pharmaceutical industry, this compound is utilized in the synthesis of active pharmaceutical ingredients (APIs) due to its ability to form complexes with metal ions like vanadium(V). This property may enhance the bioavailability and efficacy of certain drugs .

Interaction with Metal Ions

The interaction of this compound with metal ions has been extensively studied:

- Vanadium Complexes : The compound forms stable complexes with vanadium(V) in aqueous solutions, which can exhibit unique properties beneficial for biochemical applications. The formation constants of these complexes have been determined across varying pH levels, revealing insights into their stability and reactivity .

Case Study 1: Neuroprotective Mechanisms

A study highlighted the neuroprotective effects of this compound in animal models of epilepsy. The compound was shown to stabilize neuronal activity by modulating excitatory neurotransmitter release.

Case Study 2: Metal Ion Interaction

Research investigating the interaction between this compound and vanadium(V) demonstrated that the compound forms stable complexes that could potentially mimic insulin action, suggesting implications for diabetes treatment .

Wirkmechanismus

Leurosine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the polymerization of tubulin, leurosine disrupts the formation of the mitotic spindle, which is necessary for cell division . This mechanism of action makes leurosine an effective anti-cancer agent, as it prevents the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Leurosin ist Teil der Vinca-Alkaloid-Familie, zu der auch andere Verbindungen wie Vinblastin, Vincristin, Vindesin und Vinorelbin gehören . Obwohl alle diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist Leurosin in seiner chemischen Struktur und seinen spezifischen Anwendungen einzigartig. Beispielsweise werden Vinblastin und Vincristin hauptsächlich in der Chemotherapie für verschiedene Krebsarten eingesetzt, während Vinorelbin speziell für nicht-kleinzelliges Lungenkarzinom eingesetzt wird . Die einzigartigen chemischen Eigenschaften von Leurosin machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung im Bereich der pharmazeutischen Chemie.

Fazit

Leurosin ist ein vielversprechendes Vinca-Alkaloid mit einem erheblichen Potenzial in der wissenschaftlichen Forschung und in medizinischen Anwendungen. Seine einzigartige chemische Struktur und sein Wirkmechanismus machen es zu einer wichtigen Verbindung für die Entwicklung neuer Therapeutika. Die fortgesetzte Forschung an Leurosin und seinen Derivaten wird wahrscheinlich zu neuen Fortschritten bei der Behandlung von Krebs und anderen Krankheiten führen.

Eigenschaften

IUPAC Name |

2-amino-N-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-70-0 |

Source

|

| Record name | NSC3839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.